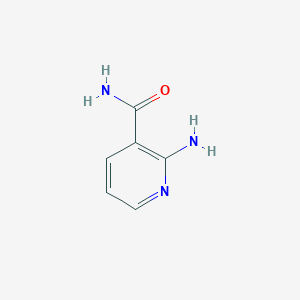![molecular formula C21H12ClFN2O4 B349103 1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-91-5](/img/structure/B349103.png)
1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole and pyrrole derivatives should be based on the most recent knowledge emerging from the latest research12.Molecular Structure Analysis
The molecular structure of isoxazole and pyrrole derivatives can be analyzed using various spectroscopic techniques12.
Chemical Reactions Analysis
The chemistry of isoxazole and pyrrole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant12.
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole and pyrrole derivatives can be analyzed using various techniques12.Safety And Hazards
Future Directions
The future directions in the field of isoxazole and pyrrole research involve the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research12. This could provide a low-height flying bird’s eye view of isoxazole and pyrrole derivatives to the medicinal chemists for the development of clinically viable drugs using this information12.
Please note that this is a general analysis and may not apply specifically to “1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.
properties
IUPAC Name |
1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4/c1-10-7-16(24-29-10)25-18(11-3-2-4-12(22)8-11)17-19(26)14-9-13(23)5-6-15(14)28-20(17)21(25)27/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZGKPDSBLIIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate](/img/structure/B349083.png)
![1-(4-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349084.png)
![6-Amino-3,4',4',6'-tetramethyl-1-phenyl-1,4',5',6'-tetrahydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile](/img/structure/B349085.png)
![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B349086.png)
![2-Benzyl-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349087.png)
![1-(2-Fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349088.png)
![1-(4-Chlorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349091.png)
![1-(4-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349092.png)
![2-(4-Methoxybenzyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349093.png)
![2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B349098.png)
![7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349099.png)
![7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349102.png)
![1-(3-Chlorophenyl)-7-ethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349105.png)